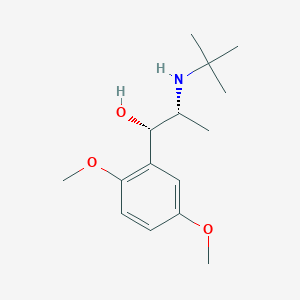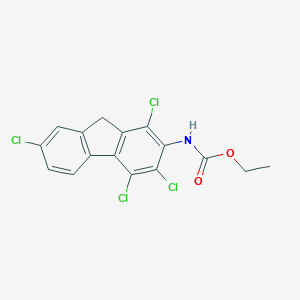
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a chemical compound that belongs to the class of carbamates. It is commonly known as Sevin, which is a pesticide used in agriculture to control pests. Sevin has been widely used due to its low toxicity to mammals and its effectiveness against a broad range of pests.
Mecanismo De Acción
The mechanism of action of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system. This overstimulation can lead to convulsions, paralysis, and ultimately death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester are mainly due to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can lead to a variety of symptoms such as convulsions, tremors, and respiratory failure. It can also affect the cardiovascular system, leading to changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, its use in lab experiments is limited by its toxicity and potential health hazards.
Direcciones Futuras
There are several future directions for the study of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester. One area of research is the development of safer and more effective pesticides that do not have the potential health hazards associated with carbamates. Another area of research is the development of antidotes for carbamate poisoning that can be used in emergency situations. Finally, further research is needed to understand the long-term effects of exposure to carbamates on human health and the environment.
Conclusion:
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a carbamate pesticide that has been widely used in agriculture. Its unique properties have made it a useful tool for scientific research, particularly in the study of the nervous system. However, its use is limited by its toxicity and potential health hazards. Further research is needed to develop safer and more effective pesticides, antidotes for carbamate poisoning, and to understand the long-term effects of exposure to carbamates on human health and the environment.
Métodos De Síntesis
The synthesis of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the reaction of fluorene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction results in the formation of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has been widely used in scientific research due to its unique properties. It has been used as a model compound to study the behavior of carbamates in the environment. It has also been used to investigate the metabolism of carbamates in animals and humans. In addition, it has been used as a tool to study the mechanism of action of carbamate pesticides.
Propiedades
Número CAS |
1914-42-7 |
|---|---|
Nombre del producto |
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester |
Fórmula molecular |
C16H11Cl4NO2 |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
ethyl N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H11Cl4NO2/c1-2-23-16(22)21-15-12(18)10-6-7-5-8(17)3-4-9(7)11(10)13(19)14(15)20/h3-5H,2,6H2,1H3,(H,21,22) |
Clave InChI |
VXDOUSCYWPUBGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
SMILES canónico |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Otros números CAS |
1914-42-7 |
Sinónimos |
N-(1,3,4,7-Tetrachloro-9H-fluoren-2-yl)carbamic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



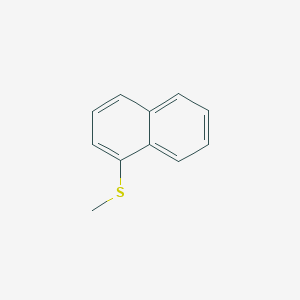
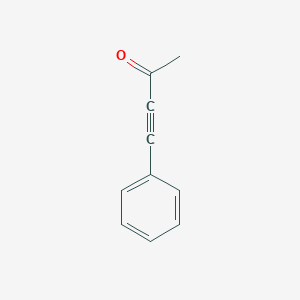
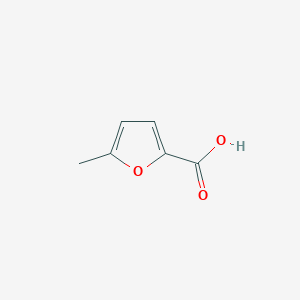
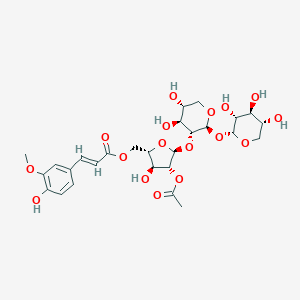
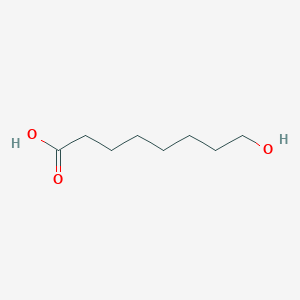
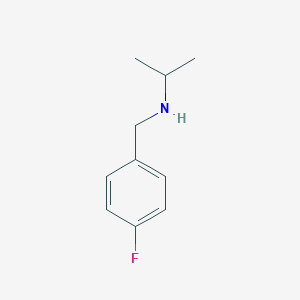
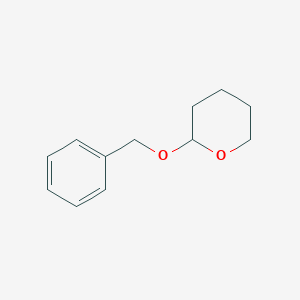
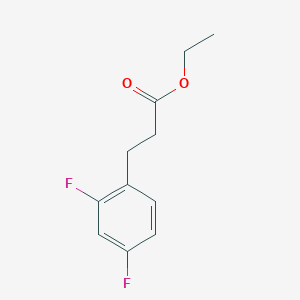
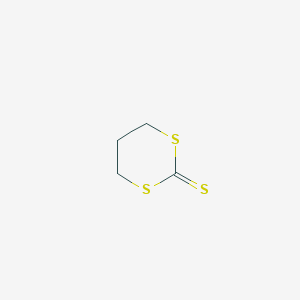
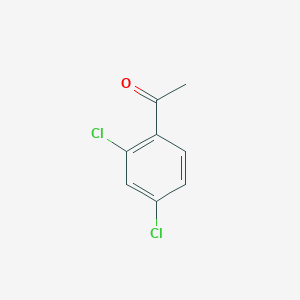

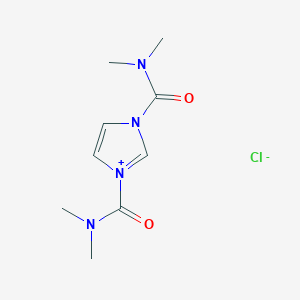
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
